![molecular formula C20H22N2O5 B13681300 3-[Cbz-(isopropyl)amino]-1-(2-nitrophenyl)-1-propanone](/img/structure/B13681300.png)
3-[Cbz-(isopropyl)amino]-1-(2-nitrophenyl)-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[Cbz-(isopropyl)amino]-1-(2-nitrophenyl)-1-propanone is an organic compound with the molecular formula C20H22N2O5. This compound is characterized by the presence of a carbobenzyloxy (Cbz) protected isopropylamino group and a nitrophenyl group attached to a propanone backbone. It is primarily used in research and development settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Cbz-(isopropyl)amino]-1-(2-nitrophenyl)-1-propanone typically involves multiple steps:
Protection of the amine group: The isopropylamine is first protected using a carbobenzyloxy (Cbz) group.
Formation of the nitrophenyl intermediate: The nitrophenyl group is introduced through nitration of a suitable aromatic precursor.
Coupling reaction: The protected amine and nitrophenyl intermediates are then coupled under specific conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
3-[Cbz-(isopropyl)amino]-1-(2-nitrophenyl)-1-propanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Hydrolysis: The Cbz protecting group can be removed under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 3-[Cbz-(isopropyl)amino]-1-(2-aminophenyl)-1-propanone.
Substitution: Various halogenated derivatives.
Hydrolysis: 3-(isopropylamino)-1-(2-nitrophenyl)-1-propanone.
科学研究应用
3-[Cbz-(isopropyl)amino]-1-(2-nitrophenyl)-1-propanone is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[Cbz-(isopropyl)amino]-1-(2-nitrophenyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the isopropylamino group can form hydrogen bonds with target proteins, affecting their activity and function.
相似化合物的比较
Similar Compounds
- 3-[Cbz-(methyl)amino]-1-(2-nitrophenyl)-1-propanone
- 3-[Cbz-(ethyl)amino]-1-(2-nitrophenyl)-1-propanone
- 3-[Cbz-(tert-butyl)amino]-1-(2-nitrophenyl)-1-propanone
Uniqueness
3-[Cbz-(isopropyl)amino]-1-(2-nitrophenyl)-1-propanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The isopropyl group provides steric hindrance, affecting the compound’s interaction with molecular targets, while the nitrophenyl group enhances its electron-withdrawing properties.
属性
分子式 |
C20H22N2O5 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC 名称 |
benzyl N-[3-(2-nitrophenyl)-3-oxopropyl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C20H22N2O5/c1-15(2)21(20(24)27-14-16-8-4-3-5-9-16)13-12-19(23)17-10-6-7-11-18(17)22(25)26/h3-11,15H,12-14H2,1-2H3 |
InChI 键 |
PKBRGRUHMWLSNK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(CCC(=O)C1=CC=CC=C1[N+](=O)[O-])C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


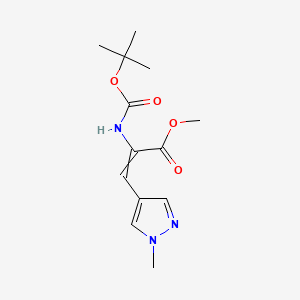
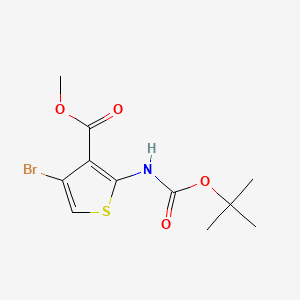
![7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13681236.png)
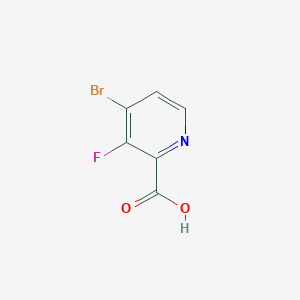
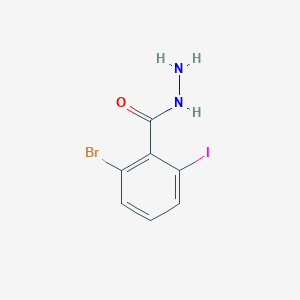
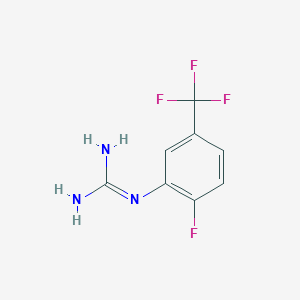
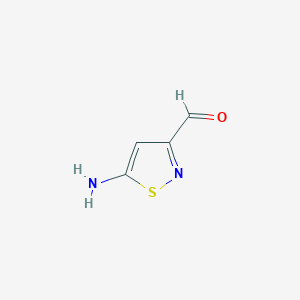
![4-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13681251.png)
![Methyl 3,3-difluoro-1-azabicyclo[3.2.0]heptane-5-carboxylate](/img/structure/B13681255.png)
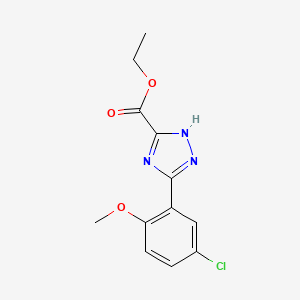
![7-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13681257.png)
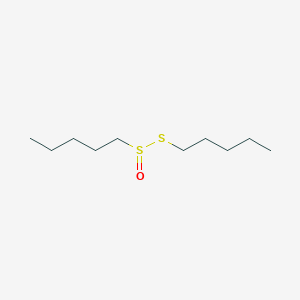

![6-Chloro-8-(methylthio)imidazo[1,2-b]pyridazine](/img/structure/B13681261.png)
